Centrinone-B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Centrinone-B is a high affinity and selective PLK4 inhibitor . It exhibits over 2000-fold selectivity for PLK4 over Aurora A and Aurora B . It depletes centriole and centrosome levels in vitro and induces cell cycle arrest in normal human cell lines in a p53-dependent manner .

Molecular Structure Analysis

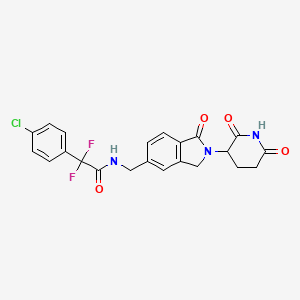

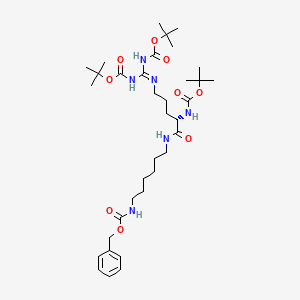

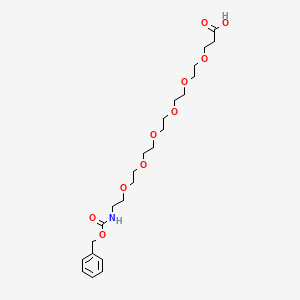

Centrinone-B is a structurally unique member of the Polo-like kinases (PLKs) family . It has been shown to regulate centriole duplication during the cell cycle via interactions with a variety of centrosomal proteins . The molecular weight of Centrinone-B is 631.67 and its chemical formula is C27H27F2N7O5S2 .Chemical Reactions Analysis

Centrinone-B significantly decreases cell viability of PLK4-centriole conjunction melanoma cell lines except p53 mutant SK-MEL-28, and this effect is via inhibition of PLK4 . Inhibition of PLK4 by Centrinone-B also induces apoptosis in human melanoma cell lines .科学的研究の応用

Centrosome Depletion in Normal Cells

Centrinone-B is a reversible inhibitor of Polo-like kinase 4 (Plk4), a serine-threonine protein kinase that initiates centriole assembly . Centrinone-B treatment can cause centrosome depletion in human and other vertebrate cells . This loss of centrosomes irreversibly arrests normal cells in a senescence-like G1 state by a p53-dependent mechanism .

Centrosome Depletion in Cancer Cells

Interestingly, cancer cell lines with normal or amplified centrosome numbers can proliferate indefinitely after centrosome loss . Upon centrinone-B washout, each cancer cell line returns to an intrinsic centrosome number "set point" . This suggests that cells with cancer-associated mutations fundamentally differ from normal cells in their response to centrosome loss .

Centriole Assembly Inhibition

Centrinone-B prevents centriole assembly in cells, resulting in a p53-dependent cell cycle arrest in the G1 phase . This makes it a valuable tool for studying the role of centrioles and centrosomes in cell cycle progression .

Investigation of Supernumerary Centrosomes

Extra centrosomes are a common feature of cancer cells . By modulating PLK4 activity with Centrinone-B, researchers can generate supernumerary centrosomes or centrosome loss, providing a means to study the effects of these conditions .

Comparative Structural Docking

Centrinone-B can be used in comparative structural docking studies to evaluate the potential crossover of various protein kinase inhibitors to PLK4 . This can help identify new compounds with potential therapeutic applications .

Pre-Clinical Model of Cancer

Centrinone-B has been evaluated in a pre-clinical model of cancer, where it was found to have a significant impact on tumor cell lines . This suggests potential applications of Centrinone-B in cancer therapy .

特性

IUPAC Name |

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNTUYHCRQOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F2N7O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100833 |

Source

|

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centrinone-B | |

CAS RN |

1798871-31-4 |

Source

|

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)